8-Methylxanthen-9-one-4-acetic acid

Description

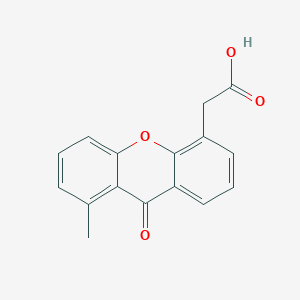

Structure

3D Structure

Properties

IUPAC Name |

2-(8-methyl-9-oxoxanthen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-9-4-2-7-12-14(9)15(19)11-6-3-5-10(8-13(17)18)16(11)20-12/h2-7H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMULPZJAGQWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC3=C(C=CC=C3C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151825 | |

| Record name | 8-Methylxanthen-9-one-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117570-76-0 | |

| Record name | 8-Methylxanthen-9-one-4-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methylxanthen-9-one-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 8 Methylxanthen 9 One 4 Acetic Acid

Established Synthetic Routes to the 9H-Xanthen-9-one-4-acetic Acid Core Structure

The synthesis of the 9H-xanthen-9-one-4-acetic acid scaffold is typically achieved through multi-step chemical processes involving key condensation and cyclization reactions.

Multi-step Chemical Synthesis Approaches

The construction of the xanthenone core generally follows two primary pathways: the benzophenone (B1666685) route and the diaryl ether route. up.pt The more common approach involves the acylation of a substituted phenolic derivative with a benzoyl chloride to form a benzophenone intermediate, which then undergoes cyclization. up.pt An alternative is the Ullmann condensation to form a diaryl ether, followed by an electrophilic cycloacylation to yield the xanthenone structure. up.pt However, the acylation-cyclization strategy is often preferred due to generally higher yields in the acylation step compared to the Ullmann ether synthesis. up.pt

One-pot multicomponent reactions have also been developed for the synthesis of xanthenone derivatives, offering a more efficient and environmentally friendly alternative. mdpi.comresearchgate.net These reactions often involve the condensation of a phenolic compound, an aldehyde, and a cyclic 1,3-dicarbonyl compound under solvent-free conditions, sometimes utilizing natural organic acids as green catalysts. researchgate.net

Condensation and Cyclization Reactions in Xanthenone Synthesis

The pivotal step in many xanthenone syntheses is the cyclization of a 2,2'-dioxygenated benzophenone derivative. up.pt This can occur through a nucleophilic substitution or a nucleophilic addition-elimination reaction. up.pt Friedel-Crafts acylation is a common method for creating the initial benzophenone intermediate. up.pt

In multicomponent syntheses, the reaction mechanism often begins with a Knoevenagel condensation between an aldehyde and a cyclic diketone, such as dimedone. mdpi.com This is followed by a Michael addition of a naphthol or other phenolic compound and subsequent cyclization and dehydration to form the final xanthene product. mdpi.com The use of ultrasound has been shown to accelerate these condensation and cyclization reactions, allowing for rapid synthesis at ambient temperatures without the need for metal catalysts. rsc.org

Specific Synthesis of 8-Methylxanthen-9-one-4-acetic Acid

While detailed specific synthetic procedures for this compound are not extensively documented in the provided results, its synthesis would logically follow the general principles of xanthenone synthesis. This would likely involve the use of a starting material bearing a methyl group at the appropriate position on one of the aromatic rings. For instance, a substituted salicylic (B10762653) acid and a cresol (B1669610) derivative could be employed in a multi-step synthesis.

The synthesis would likely proceed via the formation of a substituted 2-aryloxybenzoic acid, followed by cyclization to form the methyl-substituted xanthenone ring. Subsequent introduction or modification of the acetic acid side chain at the 4-position would complete the synthesis.

Strategies for the Derivatization of this compound and its Analogues

Derivatization of the this compound scaffold is a key strategy to explore structure-activity relationships and optimize biological properties.

Methylation Patterns and their Synthetic Control

The position and number of methyl groups on the xanthenone scaffold can significantly influence its biological activity. Synthetic control over methylation patterns is crucial for developing potent analogues. nih.gov The synthesis of various methylxanthine derivatives has been achieved through reactions like the Suzuki-Miyaura cross-coupling of halogenated xanthine (B1682287) precursors with arylboronic acids. nih.gov

The biosynthesis of methylxanthines in nature involves a series of methylation steps catalyzed by specific enzymes, starting from xanthine. mdpi.com While chemical synthesis can sometimes lead to a lack of specificity in demethylation, biosynthetic routes can offer higher purity. mdpi.com Synthetic biology approaches are also being explored to create novel epigenetic control systems based on DNA methylation, which could have implications for controlling gene expression. nih.gov

Introduction of Cyclic Structures to the Xanthenone Scaffold

Introducing additional cyclic structures to the xanthenone scaffold is a strategy employed to create novel analogues with potentially enhanced properties. This can be considered a form of scaffold hopping, where a new core structure is generated from a known active compound. nih.gov The introduction of cyclic moieties can lock a flexible molecule into a more bioactive conformation. nih.gov

For example, analogues of xanthen-9-one-4-acetic acid have been synthesized where substituents at positions 5 and 6 are incorporated into cyclic structures. nih.gov One-pot condensation reactions of compounds like 3-dimethylamino-2-cyclohexen-1-ones with hydroxybenzyl alcohols or phenols can lead to the formation of tetrahydro-1H-xanthene-1-ones. researchgate.net Spirocyclic scaffolds, which contain two rings fused at a single atom, are also of interest in medicinal chemistry due to their three-dimensional nature, which can improve physicochemical properties and potency. bldpharm.com

Functionalization with Diverse Moieties (e.g., Piperazine (B1678402), Alkyl Chains)

The strategic functionalization of the this compound scaffold is a key area of research aimed at modifying its physicochemical and biological properties. The introduction of diverse chemical groups, such as piperazine rings and alkyl chains, allows for the systematic exploration of structure-activity relationships.

A common strategy for introducing a piperazine moiety involves the initial synthesis of a reactive intermediate, such as a bromomethyl-xanthone. researchgate.net This intermediate serves as an electrophile that can readily react with the nucleophilic secondary amine of a piperazine ring. Researchers have successfully synthesized a variety of novel 2- and 4-methylxanthone derivatives bearing alkyl- or aryl-piperazine groups using this approach. nih.gov The choice of substituent on the distal nitrogen of the piperazine ring (e.g., aryl, benzyl, or other functional groups) allows for fine-tuning of the molecule's properties. For instance, a series of new xanthone (B1684191) derivatives featuring a piperazine moiety were synthesized and evaluated for their pharmacological properties, with some compounds showing significant affinity for serotoninergic receptors. nih.gov The combination of the xanthone core with a piperazine group has also been shown to result in compounds with increased bioavailability following oral administration. nih.gov

The general synthetic scheme for this functionalization begins with a suitable methylxanthone, which is subjected to bromination to create the reactive bromomethyl derivative. This is followed by a nucleophilic substitution reaction with a selected N-substituted piperazine in the presence of a base to yield the final product.

Table 1: Examples of Synthesized Piperazine-Functionalized Xanthone Derivatives

| Xanthone Core Position | Piperazine Substituent | Reference |

| 2-methyl | Benzylpiperazine | nih.gov |

| 5-position | 4-(2-methoxyphenyl)piperazine | nih.gov |

| 2- or 4-methyl | Various alkyl- or aryl-piperazines | nih.gov |

Similarly, the introduction of alkoxy chains of varying lengths onto the xanthenone-4-acetic acid backbone is another important derivatization strategy. nih.gov This modification primarily influences the lipophilicity of the compound. The synthesis typically involves the alkylation of a hydroxylated xanthenone precursor with a haloalkane of the desired chain length. These alkoxy chains can also serve as linkers to attach other functional groups, including basic moieties, further expanding the chemical diversity of the synthesized analogues. nih.gov

Green Chemistry Principles in the Synthesis of this compound and its Analogues

The application of green chemistry principles to the synthesis of this compound and its analogues is of growing importance, aiming to reduce the environmental impact of chemical manufacturing. These approaches focus on improving reaction efficiency, minimizing waste, and using less hazardous materials.

A key green strategy is the use of one-pot, multi-component reactions to construct the core xanthenone structure. scielo.brresearchgate.net These reactions combine three or more reactants in a single step, which enhances atom economy and reduces the need for intermediate purification steps, thereby saving time, solvents, and energy.

The use of environmentally benign catalysts is another cornerstone of green xanthenone synthesis. Natural organic acids, such as oxalic acid, have been successfully employed as biodegradable and user-friendly catalysts for the one-pot condensation reaction that forms the xanthenone ring system. scielo.brresearchgate.netresearchgate.net These reactions can often be performed under solvent-free conditions, further boosting their green credentials. scielo.brresearchgate.net

Replacing traditional volatile organic solvents with greener alternatives is also a major focus. Water has been used as a green solvent for the synthesis of benzoxanthone analogues, often in conjunction with microwave irradiation to accelerate the reaction. researchgate.net

Furthermore, alternative energy sources are utilized to drive these chemical transformations more efficiently. Microwave-assisted synthesis has been shown to be a simple, rapid, and efficient method for producing xanthene and xanthenone derivatives, significantly reducing reaction times compared to conventional heating methods. arabjchem.orgajrconline.orgnih.govnih.gov Ultrasound has also emerged as an eco-friendly energy source for promoting the synthesis of xanthene derivatives, often leading to higher yields and purer products. nih.gov

Table 2: Green Chemistry Approaches for the Synthesis of Xanthenone Analogues

| Green Principle | Method/Reagents | Advantages | Reference(s) |

| Benign Catalyst | One-pot reaction using oxalic acid | Biodegradable catalyst, solvent-free conditions, good yields | scielo.brresearchgate.net |

| Alternative Energy | Microwave-assisted synthesis | Rapid reaction times, good yields, reduced energy use | researchgate.netarabjchem.org |

| Green Solvent | Synthesis in water | Environmentally safe solvent | researchgate.net |

| Alternative Energy | Ultrasound-assisted synthesis | Eco-friendly energy source, high yields, enhanced purity | nih.gov |

These green methodologies provide more sustainable and efficient pathways for the synthesis of xanthenone-based compounds, aligning with the modern demands of pharmaceutical and chemical research for environmentally responsible practices. researchgate.net

Spectroscopic and Chromatographic Elucidation of 8 Methylxanthen 9 One 4 Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the xanthenone core, the methyl group, and the methylene (B1212753) and carboxylic acid protons of the acetic acid side chain. The aromatic region would likely display a complex pattern of doublets and triplets, characteristic of a substituted xanthone (B1684191). The methyl protons at position 8 are expected to appear as a singlet in the upfield region, typically around δ 2.40-2.84 ppm. nih.govoup.com The methylene protons of the acetic acid group (-CH₂COOH) would also present as a singlet, anticipated in the range of δ 3.5-4.5 ppm. The acidic proton of the carboxyl group is expected to be a broad singlet at a significantly downfield chemical shift, generally above δ 10.0 ppm, and its position can be influenced by the solvent and concentration. sielc.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. The most downfield signal is expected for the carbonyl carbon (C-9) of the xanthenone core, typically appearing in the range of δ 175-185 ppm. nih.govnih.gov The carbon of the carboxylic acid group would also be in a similar downfield region, around δ 170-180 ppm. acs.org The aromatic carbons would generate a series of signals between δ 90-165 ppm, with carbons attached to oxygen appearing more downfield. nih.govtandfonline.com The methyl carbon (C-8 methyl) is expected to be the most upfield signal, around δ 20-25 ppm, while the methylene carbon of the acetic acid side chain would likely resonate in the range of δ 40-50 ppm.

Predicted ¹H and ¹³C NMR Data for 8-Methylxanthen-9-one-4-acetic acid: The following tables provide predicted chemical shift values based on the analysis of related compounds.

| Proton Assignment (¹H) | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.3 |

| -CH₂- (acetic acid) | 3.5 - 4.5 |

| -CH₃ (at C-8) | 2.4 - 2.8 |

| -COOH | > 10.0 (broad) |

| Carbon Assignment (¹³C) | Predicted Chemical Shift (ppm) |

| C=O (Ketone, C-9) | 175 - 185 |

| C=O (Carboxylic Acid) | 170 - 180 |

| Aromatic C-O | 150 - 165 |

| Aromatic C-C/C-H | 90 - 145 |

| -CH₂- (acetic acid) | 40 - 50 |

| -CH₃ (at C-8) | 20 - 25 |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in confirming these assignments by establishing proton-proton and proton-carbon correlations throughout the molecule's structure. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound (Molecular Formula: C₁₆H₁₂O₄), the molecular weight is 268.26 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as a deprotonated molecule [M-H]⁻ in negative ion mode or as a protonated molecule [M+H]⁺ in positive ion mode. nih.govacs.org

Expected Fragmentation Pattern: The fragmentation of this compound in MS/MS analysis would likely proceed through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH) as CO₂ (44 Da) and H₂O (18 Da), or the entire COOH radical (45 Da). libretexts.orgyoutube.com The xanthone core is relatively stable, but can undergo characteristic cleavages, such as the loss of CO (28 Da).

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 269 | [M+H]⁺ | Protonated molecular ion |

| 267 | [M-H]⁻ | Deprotonated molecular ion |

| 223 | [M-COOH]⁺ | Loss of the carboxyl group |

| 241 | [M-CO+H]⁺ | Loss of a carbonyl group from the xanthone core |

| 209 | [M-CH₂COOH]⁺ | Cleavage of the acetic acid side chain |

The analysis of these fragment ions provides confirmatory evidence for the presence of both the xanthone skeleton and the acetic acid moiety, thus corroborating the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. farmaciajournal.com The IR spectrum of this compound is expected to show several distinct absorption bands corresponding to its key functional groups.

The most prominent features would be the absorptions from the carbonyl groups and the hydroxyl group of the carboxylic acid. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the xanthenone ketone is anticipated in the region of 1650-1610 cm⁻¹. nih.gov The carbonyl stretching of the carboxylic acid is expected at a higher frequency, typically between 1710-1680 cm⁻¹, due to conjugation with the aromatic ring. spectroscopyonline.com

A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info Other significant absorptions would include C-H stretching vibrations of the aromatic ring and the methyl group (around 3100-2850 cm⁻¹), C=C aromatic ring stretching vibrations (around 1600-1450 cm⁻¹), and C-O stretching vibrations for the ether linkage in the xanthone and the carboxylic acid (in the 1320-1210 cm⁻¹ region). spectroscopyonline.comdocbrown.info

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-2500 (broad) | Carboxylic Acid | O-H Stretch |

| 3100-3000 | Aromatic | C-H Stretch |

| 2960-2850 | Methyl | C-H Stretch |

| 1710-1680 | Carboxylic Acid | C=O Stretch |

| 1650-1610 | Ketone (Xanthone) | C=O Stretch |

| 1600-1450 | Aromatic Ring | C=C Stretch |

| 1320-1210 | Ether and Carboxylic Acid | C-O Stretch |

These characteristic IR bands provide a spectral fingerprint for this compound, allowing for its identification and the confirmation of its functional groups.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. nih.gov It is particularly well-suited for the analysis of xanthone derivatives and aromatic carboxylic acids. oup.comnih.gov A reversed-phase HPLC method would be the most common approach for assessing the purity of this compound.

In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. oup.com For the separation of this compound, a gradient elution is often preferred, where the composition of the mobile phase is changed over time to achieve optimal separation of the target compound from any impurities or related derivatives. nih.gov A common mobile phase system would consist of an aqueous solution with an acid modifier (e.g., 0.1% formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Typical HPLC Conditions for the Analysis of this compound:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) cellulosechemtechnol.ro |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid mdpi.com |

| Elution | Gradient elution (e.g., starting with a higher percentage of A, increasing B over time) |

| Flow Rate | 1.0 mL/min oup.com |

| Detection | UV-Vis at a wavelength of maximum absorbance (e.g., 254 nm) nih.gov |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Under these conditions, this compound would elute at a characteristic retention time, and the area of its peak would be proportional to its concentration. This allows for the quantitative determination of the compound's purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, monitoring the progress of chemical reactions, and for the preliminary separation of compounds. researchgate.netresearchgate.net In the context of this compound, TLC would be an invaluable tool during its synthesis to track the consumption of starting materials and the formation of the product. nih.gov

A TLC analysis involves spotting a small amount of the sample onto a TLC plate (typically silica (B1680970) gel on a glass or aluminum support) and developing the plate in a sealed chamber with an appropriate solvent system (mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

For this compound, a suitable mobile phase would likely be a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The addition of a small amount of acetic or formic acid to the mobile phase can improve the resolution and prevent streaking of the carboxylic acid spot.

Typical TLC Conditions for this compound:

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) with 1% acetic acid |

| Visualization | UV light (254 nm) or staining with an appropriate reagent (e.g., potassium permanganate) |

The position of the compound on the developed TLC plate is described by its retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The R_f value is characteristic for a given compound under specific TLC conditions and can be used for its identification by comparison with a standard.

Computational and Theoretical Investigations of 8 Methylxanthen 9 One 4 Acetic Acid

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of drug discovery, DFT calculations provide valuable information about a molecule's geometry, electronic properties, and reactivity, which are crucial for understanding its biological activity.

For 8-Methylxanthen-9-one-4-acetic acid, DFT calculations can be employed to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's three-dimensional conformation, which in turn influences its interaction with biological receptors.

Furthermore, DFT is utilized to calculate various electronic descriptors that are indicative of the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Other important DFT-derived parameters include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors collectively provide a comprehensive reactivity profile of this compound, offering insights into its potential to participate in various chemical reactions, including those involved in biological processes.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.8 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Chemical Hardness (η) | 2.35 | eV |

| Chemical Softness (S) | 0.43 | eV⁻¹ |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.gov

In the case of this compound, molecular docking simulations can be performed to predict its binding to various potential protein targets. Xanthine (B1682287) derivatives are known to interact with a range of receptors, including adenosine (B11128) receptors and phosphodiesterases. nih.gov By docking this compound into the active sites of these proteins, researchers can identify the most likely binding poses and key intermolecular interactions.

The docking process involves generating a multitude of possible conformations of the ligand within the receptor's binding site and then using a scoring function to rank them. The scoring function estimates the binding free energy, with lower scores generally indicating more favorable binding. The results of molecular docking can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the protein. This information is invaluable for understanding the molecular basis of the compound's activity and for guiding the design of more potent and selective analogs. nih.gov

Table 2: Hypothetical Molecular Docking Results of this compound with Adenosine A₂A Receptor

| Parameter | Value |

| Binding Energy | -8.2 kcal/mol |

| Interacting Residues | Asn253, Ser277, His278 |

| Types of Interactions | Hydrogen bonds, π-π stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are widely used in medicinal chemistry to predict the activity of new, untested compounds and to optimize the structure of lead compounds. frontiersin.org

To develop a QSAR model for a series of xanthine derivatives including this compound, a dataset of compounds with known biological activities is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a model that correlates the descriptors with the biological activity. nih.gov The predictive power of the QSAR model is assessed through various validation techniques, including internal and external validation. researchgate.net A robust QSAR model can then be used to predict the biological activity of this compound and other new derivatives, thereby prioritizing the synthesis and testing of the most promising candidates. nih.gov

Table 3: Hypothetical QSAR Model for Predicting Adenosine Receptor Antagonism of Xanthine Derivatives

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.75 |

| Predictive R² (External Validation) | 0.79 |

Mechanistic Pathways Elucidation via Theoretical Calculations

Theoretical calculations, particularly those based on quantum mechanics, can be employed to elucidate the detailed mechanistic pathways of chemical reactions. In the context of drug action, this can involve understanding the metabolic transformation of a drug or the mechanism by which it inhibits an enzyme.

For this compound, theoretical calculations can be used to investigate its potential metabolic fate. For instance, the reactivity of different sites within the molecule towards common metabolic enzymes like cytochrome P450 can be predicted. This is achieved by calculating parameters such as the Fukui function, which indicates the most likely sites for nucleophilic or electrophilic attack.

Furthermore, if this compound is found to be an enzyme inhibitor, theoretical calculations can help to unravel the mechanism of inhibition. For example, by modeling the reaction pathway of the enzyme with and without the inhibitor, researchers can determine whether the inhibition is competitive, non-competitive, or uncompetitive. These calculations can also provide insights into the transition states and activation energies involved in the enzymatic reaction, offering a deeper understanding of the inhibitor's mode of action. nih.gov

Table 4: Hypothetical Reactivity Indices for this compound from Theoretical Calculations

| Atomic Site | Fukui Function (f⁻) for Electrophilic Attack | Fukui Function (f⁺) for Nucleophilic Attack |

| N1 | 0.025 | 0.015 |

| C6-Carbonyl Oxygen | 0.150 | 0.005 |

| C8-Methyl Carbon | 0.010 | 0.020 |

| Carboxylic Acid Oxygen | 0.180 | 0.010 |

Structure Activity Relationship Sar Studies of 8 Methylxanthen 9 One 4 Acetic Acid Analogues

Influence of the Methyl Group at Position 8 on Bioactivity

The position of substituents on the xanthenone scaffold has a profound impact on biological activity, and the methyl group is no exception. Early research into xanthenone-4-acetic acid (XAA) analogues identified substitution patterns that were critical for antitumor activity in murine models. A 1991 study evaluating a series of XAA derivatives found that while analogues with methyl groups at positions 5 and 6 showed enhanced potency, the 8-methyl XAA analogue was devoid of activity in assays for inducing tumor necrosis and reducing tumor blood flow in Colon 38 tumors. researchgate.net

However, more recent investigations have revealed a crucial species-selectivity that recontextualizes the role of the 8-methyl substituent. The failure of the potent murine STING (stimulator of interferon genes) agonist, 5,6-dimethylxanthenone-4-acetic acid (DMXAA, Vadimezan), in human clinical trials prompted studies to find analogues with greater activity in human cells. nih.govinvivogen.com A 2013 study systematically compared monomethyl-substituted XAA analogues and discovered that the 8-methyl and 7-methyl derivatives were the most effective at stimulating human peripheral blood leukocytes to produce cytokines like IL-6 and IL-8. nih.gov Furthermore, 8-MeXAA was among the most active at inhibiting the formation of tube-like structures by human endothelial-like cells. nih.gov

This highlights a stark contrast: analogues most active in murine systems (5- and 6-substituted) are not the most active in human systems, and vice versa. The 8-methyl substitution, once considered to abolish activity based on mouse models, is now identified as a key feature for conferring activity in human cells, making it a critical area of interest for developing clinical candidates. nih.gov

Table 1: Comparative Activity of Monomethyl XAA Analogues in Human vs. Murine Systems

| Compound | Activity in Murine Systems (Antitumor) | Activity in Human Systems (Cytokine Induction) |

| 5-Methylxanthenone-4-acetic acid | Active & Potent | Low Activity |

| 6-Methylxanthenone-4-acetic acid | Active & Potent | Low Activity |

| 7-Methylxanthenone-4-acetic acid | - | High Activity |

| 8-Methylxanthenone-4-acetic acid | Inactive researchgate.net | High Activity nih.gov |

Role of the Acetic Acid Moiety at Position 4 in Biological Activity

The carboxymethyl group (acetic acid moiety) at the 4-position of the xanthenone ring is a defining feature of this class of compounds and is integral to their biological activity. Its presence is not only crucial for the molecule's interaction with biological targets but also serves as a primary site for metabolic modification.

Metabolism studies of DMXAA have shown that the acetic acid side chain is a major site of metabolic transformation. nih.gov A primary metabolic pathway involves conjugation with glucuronic acid to form an acyl glucuronide (DMXAA-G). nih.gov This process, catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferases (UGTs), highlights the chemical reactivity of the carboxylic acid group and its role in the pharmacokinetics and elimination of the drug. nih.gov The formation of such metabolites can significantly alter the compound's solubility, distribution, and half-life.

Furthermore, the acetic acid group is a critical anchor for the molecule's therapeutic action. In other classes of non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, the replacement of the acetic acid moiety with other acidic or bioisosteric groups is a common strategy to modulate activity and selectivity towards enzymes like cyclooxygenase (COX). invivogen.com For xanthenone derivatives, the acidic nature of this group is believed to be important for its biological effect, and modifications can lead to significant changes in potency. For instance, the synthesis of acridone-4-acetic acids, analogues where the xanthenone oxygen is replaced by a nitrogen atom, was achieved by cyclodehydration of a precursor containing the carboxymethylphenylamino moiety, underscoring the synthetic importance of this functional group. nih.gov

Impact of Substituents at Positions 5 and 6 on Antitumor Activity

Substitutions at the 5- and 6-positions of the xanthenone-4-acetic acid backbone have been a major focus of SAR studies, largely because modifications at these sites have yielded some of the most potent antitumor compounds in this class, particularly in preclinical murine models.

Research has consistently shown that introducing small, lipophilic groups at these positions enhances activity. nih.gov A systematic study of substituted XAAs demonstrated that 5-substituted compounds were the most dose-potent. nih.gov The nature of the substituent was also found to be a key determinant of activity, with the following order of effectiveness observed: Cl > Me, OMe > NO2, OH. nih.gov

The development of DMXAA (5,6-dimethylxanthenone-4-acetic acid) was a direct result of these SAR findings. nih.gov The addition of two methyl groups at the 5- and 6-positions resulted in a compound that was significantly more potent than the unsubstituted parent molecule, XAA, in inducing tumor necrosis and inhibiting tumor blood flow in mice. researchgate.net DMXAA became the lead compound in this series, advancing to clinical trials based on its powerful antitumor effects in mice, which are mediated in part through the induction of cytokines like tumor necrosis factor (TNF). nih.govfrontiersin.org

Table 2: Influence of Substitution on Antitumor Activity Against Colon 38 Tumor

| Compound | Substituent(s) | Relative Potency |

| Xanthenone-4-acetic acid (XAA) | None | Baseline |

| 5-Methylxanthenone-4-acetic acid | 5-Me | > 7-fold more potent than FAA |

| 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) | 5,6-diMe | Most potent in murine models nih.gov |

| 5-Chloroxanthenone-4-acetic acid | 5-Cl | High Activity |

| 8-Methylxanthenone-4-acetic acid | 8-Me | Inactive |

| Activity compared to flavoneacetic acid (FAA), a related compound. nih.gov |

Correlations between Structural Modifications and Enzyme Selectivity (e.g., COX-II selectivity)

The mechanism of action for xanthenone acetic acids is complex, involving the stimulation of the innate immune system. However, some studies suggest that these compounds may also interact with other targets, including cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, and selective inhibition of COX-2 is a desirable trait for anti-inflammatory and potential anticancer drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

While direct and extensive studies on the COX-2 selectivity of 8-Methylxanthen-9-one-4-acetic acid are not widely available, molecular docking and QSAR studies of other xanthone (B1684191) derivatives have provided insights. One study investigating novel xanthones for anticancer activity suggested through molecular docking that inhibition of the COX-2 receptor is a possible mechanism of action. nih.gov

The structural features required for COX-2 selectivity are well-established for other classes of inhibitors. Selectivity is often achieved by designing molecules with specific side groups that can fit into a hydrophobic side pocket present in the active site of COX-2 but not COX-1. mdpi.com For many selective inhibitors (coxibs), this is a sulfonamide or methylsulfonyl group. mdpi.com The design of xanthenone acetic acid analogues with appropriate substitutions could potentially exploit this structural difference. For example, modifying the substituents on the xanthenone rings could influence how the molecule fits within the COX active site, potentially leading to selective inhibition. The development of kuwanon derivatives, which share some structural similarities with xanthones, has produced compounds with significant COX-2 inhibitory activity and high selectivity indices, demonstrating that this type of scaffold is amenable to developing COX-2 selective agents. researchgate.net

Conformational Analysis and its Implications for SAR

The three-dimensional shape and electronic properties of a molecule are critical determinants of its ability to interact with a biological target. Conformational analysis and quantitative structure-activity relationship (QSAR) studies are computational tools used to understand these connections. For xanthene and xanthone derivatives, 3D-QSAR studies have been instrumental in identifying the key structural features that govern their antiproliferative activity. nih.gov

These studies build computational models that correlate the molecular structure with observed biological activity. researchgate.net Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can map the steric and electrostatic fields of the molecules. The resulting 3D contour maps highlight regions where bulky groups or specific electronic properties (positive or negative charges) either enhance or diminish activity.

Advanced Analytical Approaches for Detection and Quantification of 8 Methylxanthen 9 One 4 Acetic Acid

Method Development for Quantitation in Complex Biological Matrices7.2. Validation of Analytical Methods for Specificity, Sensitivity, and Reproducibility7.3. Application of hyphenated techniques for identification and characterization

Without specific research findings, the creation of data tables and a detailed, authoritative article as per the user's instructions is not possible.

Emerging Research Directions and Future Perspectives for 8 Methylxanthen 9 One 4 Acetic Acid

Exploration of Novel Therapeutic Applications beyond Current Findings

While the primary focus of research on xanthenone acetic acids has historically been their potent antitumor properties, recent investigations are broadening the horizon to include other significant therapeutic areas.

Antiviral Activity : A notable analogue, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), has been shown to induce potent antiviral activity mediated by interferon-beta (IFN-β). nih.gov Studies have demonstrated its effectiveness in protecting macrophage-like cells from viral-induced cell death and inhibiting the replication of influenza viruses, including Tamiflu-resistant strains. nih.gov This suggests a promising avenue for developing 8-methylxanthen-9-one-4-acetic acid derivatives as a new class of antiviral agents. nih.gov Furthermore, in silico studies have pointed to the potential of the broader methylxanthine class as inhibitors of SARS-CoV-2 proteins, warranting further investigation. nih.gov

Anti-inflammatory Effects : The anti-inflammatory potential of methylxanthine derivatives is another burgeoning area of research. These compounds have been identified as competitive inhibitors of mammalian chitinases, such as CHI3L1, which are associated with chronic inflammation in conditions like inflammatory bowel disease (IBD) and rheumatoid arthritis. wjgnet.com By inhibiting these enzymes, derivatives of the xanthenone scaffold could offer a novel therapeutic strategy for a range of inflammatory disorders. wjgnet.com The anti-inflammatory action of methylxanthines is also linked to mechanisms like phosphodiesterase inhibition and adenosine (B11128) receptor antagonism. nih.govnih.gov

Neuroprotective Agents : Researchers have begun to design and synthesize methylxanthine derivatives as potential inhibitors of acetylcholinesterase (AChE). mdpi.comnih.gov The inhibition of AChE is a key strategy in managing the symptoms of neurodegenerative diseases like Alzheimer's. This line of inquiry opens up the possibility of repurposing the xanthenone scaffold for the development of treatments for neurological conditions.

Rational Design of New Analogues with Enhanced Potency and Selectivity

The development of new therapeutic agents from a lead compound like this compound relies heavily on the principles of rational drug design. This involves a deep understanding of the structure-activity relationships (SAR) to create new analogues with improved efficacy and target specificity.

Structure-Activity Relationship (SAR) Studies : Research into analogues of 9-oxo-9H-xanthene-4-acetic acid (XAA) has revealed that the core tricyclic structure has narrow SAR. nih.gov Many electronic modifications to the xanthenone nucleus have been found to cause a significant decrease or complete loss of antitumor activity, indicating that the specific arrangement of atoms and electrons in the core is critical for its biological function. nih.gov

Synthetic Strategies : To explore the SAR and develop new analogues, medicinal chemists employ various synthetic strategies. These include Suzuki and Sonogashira cross-coupling reactions, which are effective for adding aryl or ethynyl (B1212043) groups to the xanthine (B1682287) core. mdpi.comnih.gov Another powerful method is the A³-coupling (alkyne-aldehyde-amine) reaction, which allows for the efficient installation of nitrogen-functionalized side chains, providing access to a diverse range of new compounds. nih.gov

Functionalized Congener Approach : A sophisticated strategy in drug design is the "functionalized congener" approach. nih.gov This involves attaching a chemically reactive chain to the main structure, which can then be coupled to various other molecules, including peptides or spectroscopic probes. This method allows for the creation of highly specific molecules for targeted therapeutic or diagnostic purposes. nih.gov

Below is a table summarizing the design approaches for creating novel xanthine derivatives.

| Design Approach | Description | Example Reaction/Method | Target Application |

| Core Modification | Altering the central tricyclic xanthenone ring system. | N/A | Antitumor nih.gov |

| Side Chain Addition | Attaching different functional groups to the core structure. | Suzuki & Sonogashira Cross-Coupling mdpi.comnih.gov | Acetylcholinesterase Inhibition mdpi.comnih.gov |

| Functionalized Congeners | Introducing a reactive chain for further coupling to other molecules. | Covalent coupling to peptides or probes nih.gov | Receptor-Specific Targeting nih.gov |

| A³-Coupling | A one-pot, three-component reaction to synthesize propargylamines. | Alkyne-Aldehyde-Amine Coupling nih.gov | Diverse Bioactive Agents nih.gov |

Translational Research: Bridging In Vitro and In Vivo Findings

Translational research is the critical process of converting basic scientific discoveries from laboratory models into practical applications for human health. For this compound and its analogues, this involves validating findings from cell-based (in vitro) experiments in living organisms (in vivo).

The concept of in vitro-in vivo extrapolation (IVIVE) is central to this process. nih.govresearchgate.net It uses data from laboratory experiments to predict how a drug will behave in a complex biological system like the human body. This approach is crucial for understanding a drug's potential efficacy and for designing informative preclinical and clinical studies. nih.gov

A clear example of successful translation is seen with the analogue DMXAA. nih.gov Its ability to induce the production of IFN-β and exert antiviral effects was first identified in in vitro cultures of macrophage-like cells. These findings were subsequently confirmed in in vivo mouse models, where DMXAA protected the animals from lethal influenza infection. nih.gov Similarly, the antitumor activity of new XAA derivatives was first evaluated through their direct toxicity to tumor cell lines in vitro and their ability to stimulate immune cells in culture, which was then correlated with their effects in tumor-bearing mice. nih.gov

Investigation of Pharmacokinetic and Pharmacodynamic Profiles in Advanced Models

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug is fundamental to its development. PK describes how the body absorbs, distributes, metabolizes, and excretes the drug, while PD describes the drug's effects on the body. nih.gov

For the broader class of methylxanthines, the primary mechanisms of action (PD) include the inhibition of phosphodiesterase enzymes and the nonselective antagonism of adenosine receptors. nih.gov These actions lead to a variety of physiological effects, including smooth muscle relaxation and central nervous system stimulation. nih.gov

Advanced models are increasingly used to predict human PK and PD profiles early in the drug development process. In silico methods, such as computer simulations using platforms like Simcyp, can integrate in vitro data to create mechanistic models that predict a drug's PK/PD properties in humans. nih.govresearchgate.net This approach, known as IVIVE, can help refine drug candidates and reduce the reliance on animal testing, representing a more efficient and ethical path in drug development. nih.gov

Potential in Combination Therapies and Drug Repurposing Initiatives

The future utility of this compound and its analogues may lie not only in their use as standalone treatments but also in combination with other therapies and in being repurposed for new indications.

Combination Therapies : A significant challenge in cancer treatment is the immune resistance of large, established tumors. Research has shown that this resistance can be overcome by combining the vascular-disrupting effects of DMXAA with immunotherapy. nih.gov Specifically, when DMXAA was administered with a T-cell costimulator (B7.1), it led to the complete eradication of large tumors in animal models. nih.gov This synergistic effect, where DMXAA attacks the tumor's blood supply while immunotherapy boosts the anti-tumor immune response, highlights a powerful therapeutic strategy. Furthermore, related methylxanthines have shown promise as adjuvants that sensitize cancer cells to conventional chemotherapy and radiotherapy. nih.gov

Drug Repurposing : Drug repurposing, or finding new uses for existing compounds, is an efficient strategy for drug development. The investigation of xanthenone acetic acids for applications beyond cancer is a prime example. The discovery of their potent antiviral and anti-inflammatory properties opens up the possibility of repurposing these compounds for infectious and autoimmune diseases. nih.govwjgnet.com This shift from an anticancer agent to a potential antiviral or anti-inflammatory drug exemplifies the dynamic nature of pharmaceutical research and the untapped potential residing within known chemical scaffolds.

Q & A

Basic Research Questions

Q. What established synthesis protocols are available for 8-Methylxanthen-9-one-4-acetic acid and its derivatives?

- Methodological Answer : The synthesis typically involves functionalizing the xanthenone core at specific positions. For example, derivatives with cyclic substituents at positions 5 and 6 are synthesized via condensation reactions, followed by acetic acid side-chain introduction. Key steps include:

- Cyclization of precursor aromatic compounds under acidic or basic conditions.

- Purification via column chromatography or recrystallization.

- Structural validation using NMR, mass spectrometry, and HPLC .

- Relevance : This protocol ensures reproducibility for antitumor activity studies.

Q. What in vitro assays are recommended to evaluate the antitumor activity of this compound?

- Methodological Answer : Standard assays include:

- Direct cytotoxicity : Test against tumor cell lines (e.g., murine colon adenocarcinoma, human leukemia) using MTT or SRB assays.

- Indirect immunostimulatory activity : Co-culture with mouse peritoneal macrophages or human monocytes to assess tumoricidal activation via cytokine release (e.g., TNF-α) .

- Relevance : These assays differentiate direct vs. immune-mediated mechanisms.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use NIOSH-approved respirators and chemical-resistant gloves (e.g., nitrile).

- Conduct experiments in fume hoods to minimize inhalation risks.

- Follow spill management protocols: isolate contaminated areas, use absorbent materials, and dispose of waste via certified hazardous channels .

Advanced Research Questions

Q. How do structural modifications at positions 5 and 6 of the xanthenone core influence immunostimulatory activity?

- Methodological Answer :

- SAR Studies : Cyclic substituents (e.g., compounds 4a, 7a) enhance macrophage activation by stabilizing interactions with Toll-like receptors (TLRs).

- Quantitative Analysis : Derivatives with methyl or ethyl groups show 2.5-fold higher TNF-α induction compared to DMXAA (a reference compound) .

- Data Interpretation : Use molecular docking and cytokine ELISA to correlate structure with immune activation.

Q. What mechanisms explain TNF-α induction by this compound derivatives in human monocytes?

- Methodological Answer :

- Pathway Analysis : Activate NF-κB and MAPK signaling via TLR4/MyD88-dependent pathways.

- Experimental Validation : Use TLR4 inhibitors (e.g., TAK-242) or siRNA knockdown to confirm mechanistic targets .

- Advanced Technique : Single-cell RNA sequencing to map immune cell heterogeneity in response to treatment.

Q. How should researchers address discrepancies between low direct cytotoxicity and high immunostimulatory activity in preclinical studies?

- Methodological Answer :

- Integrated Models : Combine in vitro cytotoxicity assays with in vivo syngeneic tumor models to evaluate immune-mediated tumor regression.

- Data Normalization : Use flow cytometry to quantify immune cell infiltration in tumors post-treatment.

- Contradiction Resolution : Low direct toxicity may indicate selective targeting of tumor-associated macrophages over cancer cells .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives for enhanced bioavailability?

- Methodological Answer :

- Prodrug Design : Introduce ester or amide moieties to improve solubility.

- Metabolic Stability : Assess hepatic microsomal degradation rates using LC-MS.

- In Vivo Testing : Monitor plasma half-life in murine models via radiolabeled analogs .

Data Presentation and Analysis Guidelines

Q. How should researchers document synthetic procedures and analytical data for reproducibility?

- Methodological Answer :

- Detailed Reporting : Include reaction temperatures, solvent ratios, and catalyst concentrations.

- Supplemental Data : Provide NMR spectra (1H, 13C), HPLC purity (>95%), and elemental analysis in supporting information.

- References : Cite established protocols from peer-reviewed studies (e.g., Gobbi et al., 2002) .

Q. What statistical methods are appropriate for analyzing cytokine release data in immunostimulatory studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.